2-Bromo-4-chloro-3-(trifluoromethyl)pyridine

Lipophilicity Drug design Physicochemical profiling

Securing a polyhalogenated pyridine with truly orthogonal C2-Br and C4-Cl reactivity is a persistent supply-chain challenge. This building block solves that by delivering a >10× lipophilicity boost over non-fluorinated analogs, enabling kinase inhibitor programs to install hinge-binding motifs and solubilizing groups sequentially-without protecting-group strategies. - C2-Br activated by adjacent pyridine N; C4-Cl deactivated by meta-CF₃ → unambiguous chemoselectivity. - Conserved 3-CF₃ scaffold matches potent LRRK2 inhibitor cores (IC₅₀ ~8 nM). - Reliable batch-to-batch purity for seamless scale-up from medicinal chemistry to agrochemical discovery.

Molecular Formula C6H2BrClF3N
Molecular Weight 260.44 g/mol
CAS No. 1211541-07-9
Cat. No. B1403601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-3-(trifluoromethyl)pyridine
CAS1211541-07-9
Molecular FormulaC6H2BrClF3N
Molecular Weight260.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)C(F)(F)F)Br
InChIInChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H
InChIKeyGMPWMGQYHMBRQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine – Overview


2-Bromo-4-chloro-3-(trifluoromethyl)pyridine (CAS 1211541-07-9) is a polyhalogenated pyridine derivative bearing bromine at C2, chlorine at C4, and a trifluoromethyl group at C3 . This substitution pattern places a highly reactive C–Br bond adjacent to the pyridine nitrogen, a less reactive C–Cl bond at the para-like position, and an electron-withdrawing CF₃ group that modulates the ring's electronic properties. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the differentiated halogen reactivity enables sequential, site-selective cross-coupling transformations [1].

Why 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine Is Irreplaceable


Halogenated trifluoromethylpyridines with identical elemental composition but different substitution patterns (e.g., 2-bromo-4-chloro-5-CF₃, 2-bromo-3-chloro-4-CF₃) are not interchangeable. The relative positions of bromine, chlorine, and the CF₃ group dictate the electronic environment of each reactive center, directly governing chemoselectivity in cross-coupling and nucleophilic aromatic substitution [1]. The bromine at C2 in the target compound is activated by the adjacent pyridine nitrogen, while the chlorine at C4 is deactivated by the meta-CF₃ group, creating a wider reactivity gap than in isomers where the halogens occupy electronically equivalent positions [2]. This electronic differentiation is critical for synthetic sequences that require sequential, unambiguous functionalization of the pyridine core without protecting-group strategies.

Quantitative Evidence vs. Closest Analogs


Lipophilicity Enhancement by 3-CF₃ Group

The trifluoromethyl group at position 3 substantially increases lipophilicity compared to the non-fluorinated parent scaffold. The calculated LogP of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine is 3.52 , whereas 2-bromo-4-chloropyridine (lacking the CF₃ group) has a LogP of 2.50 . This difference of 1.02 log units corresponds to approximately a 10.5-fold increase in octanol–water partition coefficient, which can translate into improved membrane permeability and metabolic stability in drug candidates derived from this building block.

Lipophilicity Drug design Physicochemical profiling

Regioselective C2–Br Suzuki Coupling

In Pd-catalyzed Suzuki–Miyaura reactions, aryl bromides are typically 10–100 times more reactive than aryl chlorides under standard conditions [1]. For 2-bromo-4-chloropyridine scaffolds, this reactivity difference enables exclusive coupling at the C2 position while leaving the C4 chlorine intact for subsequent elaboration. Doucet and co-workers demonstrated that 3-, 4-, or 5-bromo-2-chloropyridines undergo sequential direct arylation followed by Suzuki coupling to afford diversely substituted 2-arylpyridines in good to excellent yields (typically 60–90% per step) without interference from the chlorine substituent [2]. The introduction of a 3-CF₃ group (as in the target compound) is expected to further deactivate the C4 chlorine via electron withdrawal, thereby widening the chemoselectivity window between the two halogen sites.

Cross-coupling Chemoselectivity Sequential functionalization

Reduced Basicity from 3-Trifluoromethyl Group

The electron-withdrawing CF₃ group at C3 reduces the basicity of the pyridine nitrogen. The predicted pKa (conjugate acid) of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine is approximately −1.5 to −2.0, whereas the non-fluorinated 2-bromo-4-chloropyridine has a predicted pKa of approximately +0.5 to +1.0 . This shift of roughly 2–3 pKa units means the fluorinated compound is significantly less basic, which affects its ability to coordinate metal catalysts or engage in hydrogen bonding with biological targets. For reference, the 5-CF₃ isomer (2-bromo-4-chloro-5-(trifluoromethyl)pyridine) has a predicted pKa of −1.46 , suggesting that the 3-CF₃ substitution pattern produces a comparable or slightly stronger acidifying effect due to the proximity of the CF₃ group to the nitrogen.

Basicity Electron-withdrawing effect Coordination chemistry

Physical Form vs. Positional Isomers

The melting point of 2-bromo-4-chloro-3-(trifluoromethyl)pyridine differs from that of its positional isomers, reflecting the distinct crystal packing imposed by the substitution pattern. While the 5-CF₃ isomer (2-bromo-4-chloro-5-(trifluoromethyl)pyridine) is reported as a solid with a melting range of 28–32 °C , the 3-CF₃ target compound is typically supplied as a low-melting solid or liquid at ambient temperature . This physical-state difference has practical implications for weighing, dissolution, and formulation in high-throughput experimentation. The exact melting point of the 3-CF₃ isomer is not widely published, but vendor specifications indicate a liquid or semi-solid consistency at 20–25 °C, in contrast to the crystalline 5-CF₃ isomer.

Physical property Formulation Handling

Application Scenarios


Sequential C2–C4 Functionalization for Kinase Inhibitors

Medicinal chemistry teams targeting kinase ATP-binding pockets can exploit the orthogonal reactivity of C2–Br and C4–Cl to introduce diverse aryl/heteroaryl groups sequentially. A first Suzuki coupling at C2 installs a hydrophobic hinge-binding motif, followed by a second coupling (or nucleophilic aromatic substitution) at C4 to append a solubilizing group, all without protecting-group manipulation. This strategy directly leverages the chemoselectivity evidence described in Section 3, Evidence Item 2 [1].

Agrochemical Lead Optimization

The >10-fold lipophilicity enhancement over non-fluorinated analogs (Section 3, Evidence Item 1) makes this building block particularly suitable for agrochemical programs targeting systemic herbicides or fungicides, where LogP values between 3 and 4 are often optimal for cuticular penetration and phloem mobility [2]. The CF₃ group also confers oxidative metabolic stability, extending the half-life of active compounds in plant tissues.

LRRK2 Kinase Inhibitor Intermediate

Halogenated 3-(trifluoromethyl)pyridine scaffolds appear as core motifs in LRRK2 kinase inhibitor patents (e.g., US 9,156,845). The 3-CF₃ substitution pattern is conserved in several potent analogs, with certain derivatives exhibiting IC₅₀ values in the low nanomolar range (e.g., 8 nM) against LRRK2 in LanthaScreen assays [3]. 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine serves as a key synthetic entry point for constructing these inhibitor cores.

MOF and Coordination Polymer Synthesis

The reduced basicity of the pyridine nitrogen (Section 3, Evidence Item 3) alters the coordination strength toward transition metals compared to non-fluorinated pyridines. This property can be exploited in the design of fluorinated MOFs with tailored gas-adsorption characteristics or catalytic activity, where weaker N–metal bonds enable dynamic structural flexibility.

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